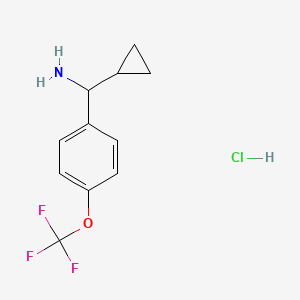

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Description

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride (CAS: 1209685-75-5) is a chiral amine derivative featuring a cyclopropyl ring attached to a methanamine group substituted with a 4-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₁₁H₁₃ClF₃NO, with a molecular weight of 267.68 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing electronic properties and biological interactions .

Properties

Molecular Formula |

C11H13ClF3NO |

|---|---|

Molecular Weight |

267.67 g/mol |

IUPAC Name |

cyclopropyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7;/h3-7,10H,1-2,15H2;1H |

InChI Key |

SMWQRVTZYHTYMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzaldehyde under specific reaction conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine form of the compound.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13ClF3N

- Molecular Weight : 251.67 g/mol

- CAS Number : 1159825-60-1

- Chemical Structure : The compound features a cyclopropyl group attached to a phenyl ring that carries a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity.

Scientific Research Applications

-

Pharmacological Research

- Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has been investigated for its role as a pharmacophore in drug development. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, making it a valuable component in the design of new therapeutics .

-

Inhibitors of Enzymatic Activity

- Studies have shown that compounds containing trifluoromethyl groups can act as inhibitors of various enzymes. For instance, research into N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) indicates that derivatives of this compound may offer sub-micromolar potency against this target, suggesting potential applications in pain management and neuroprotection .

-

Antifungal Agents

- Recent patent filings indicate the use of cyclopropyl derivatives, including those containing the trifluoromethoxy moiety, in antifungal compositions. This application highlights the compound's potential effectiveness against fungal pathogens, which is critical given the rising incidence of antifungal resistance .

Data Tables

- Case Study on Antifungal Efficacy

-

Inhibitory Effects on NAPE-PLD

- In vitro assays showed that cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride could significantly inhibit NAPE-PLD activity, leading to increased levels of N-acylethanolamines in cellular models. This suggests potential therapeutic applications in modulating endocannabinoid signaling pathways .

- Development of New Therapeutics

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

Compound : Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1159825-60-1)

Halogen-Substituted Analogs

Compound : (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3)

- Molecular Formula : C₁₀H₁₂ClFN

- Molecular Weight : 201.67 g/mol

- Key Difference : -F substituent instead of -OCF₃.

- Lower molecular weight may enhance metabolic stability but reduce receptor affinity compared to -OCF₃ derivatives.

Compound : (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1208915-57-4)

Methoxy (-OCH₃) Substituted Analog

Compound : (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride (CAS: 1212831-96-3)

- Molecular Formula: C₁₁H₁₆ClNO

- Molecular Weight : 213.70 g/mol

- Key Difference : -OCH₃ instead of -OCF₃.

- Impact: -OCH₃ is electron-donating, contrasting with the electron-withdrawing -OCF₃. This alters electronic density on the aromatic ring, affecting π-π stacking and receptor binding .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine HCl | 1209685-75-5 | C₁₁H₁₃ClF₃NO | 267.68 | -OCF₃ |

| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl | 1159825-60-1 | C₁₁H₁₃ClF₃N | 251.68 | -CF₃ |

| (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl | 1209726-03-3 | C₁₀H₁₂ClFN | 201.67 | -F |

| (R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl | 1212831-96-3 | C₁₁H₁₆ClNO | 213.70 | -OCH₃ |

Biological Activity

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a trifluoromethoxy-substituted phenyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H12F3NO

- Molecular Weight : 267.68 g/mol

- Structure : The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration.

The biological activity of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine HCl is primarily attributed to its interaction with various biomolecules, including receptors and enzymes. The trifluoromethoxy group significantly influences the compound's pharmacokinetic properties, enhancing its metabolic stability and bioavailability.

- Binding Interactions : The compound can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.

- Lipophilicity : The presence of the trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, allowing for effective intracellular action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Activity : Preliminary studies suggest potential efficacy against certain parasitic infections by inhibiting key metabolic pathways.

- Anticancer Potential : Similar compounds with trifluoromethoxy substitutions have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects : Investigations into its effects on neurotransmitter systems are ongoing, with some evidence suggesting modulation of serotonin uptake.

Table 1: Summary of Biological Activity Studies

Detailed Findings

-

Antiparasitic Activity :

- In vitro assays revealed that this compound inhibited the growth of Plasmodium falciparum with an EC50 value in the low micromolar range. This suggests a possible mechanism involving disruption of metabolic pathways critical for parasite survival.

-

Anticancer Potential :

- A study evaluating similar trifluoromethyl-substituted compounds reported a significant reduction in cell viability across various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through receptor-mediated pathways.

-

Neurotransmitter Modulation :

- Investigations into the compound’s effects on serotonin uptake have shown promising results, indicating its potential as a candidate for treating depression and anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine HCl, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Core Structure Formation : React 4-(trifluoromethoxy)benzyl chloride with cyclopropylamine under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF) .

Salt Formation : Treat the free base with HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to enhance purity.

Optimization Tips :

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in sealed, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding data between in vitro and in vivo studies for this compound?

Answer: Discrepancies may arise due to differences in assay conditions or bioavailability. Methodological strategies include:

- In Vitro Adjustments : Use physiological buffer pH (7.4) and include serum proteins (e.g., albumin) to mimic in vivo conditions .

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to assess bioavailability .

- Radioligand Validation : Employ tritiated or fluorescent probes to confirm target engagement in both systems .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

Answer: The trifluoromethoxy group enhances:

- Lipophilicity : Increases logP by ~0.5–1.0 units, improving blood-brain barrier penetration (compared to methoxy analogs) .

- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Validation Method : Compare clearance rates in hepatocyte assays between trifluoromethoxy and methoxy derivatives .

Q. What strategies are effective for designing stereochemical analogs to study enantiomer-specific biological activity?

Answer:

- Chiral Synthesis : Use (R)- or (S)-cyclopropylamine precursors in the nucleophilic substitution step to generate enantiopure products .

- Resolution Techniques : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .

- Activity Testing : Compare binding affinities (e.g., Ki values) of enantiomers at target receptors (e.g., serotonin 5-HT₂A) to identify stereospecific effects .

Q. How can structure-activity relationship (SAR) studies be structured to optimize target selectivity?

Answer:

-

Analog Library Synthesis : Modify the cyclopropane ring (e.g., cyclobutane substitution) or aromatic substituents (e.g., chloro vs. trifluoromethyl) .

-

Key Parameters :

Modification Impact on Selectivity Reference Cyclopropane → Cyclobutane Reduced dopamine D2 receptor affinity 4-Trifluoromethoxy → 4-Fluoro Enhanced serotonin 5-HT₁A binding -

Assay Cascade : Screen analogs against a panel of GPCRs (e.g., 5-HT, dopamine, adrenergic receptors) to identify selectivity trends .

Q. What analytical techniques are recommended for characterizing impurities in synthesized batches?

Answer:

- HPLC-MS : Detect trace impurities (e.g., unreacted benzyl chloride) using a C18 column and electrospray ionization .

- ¹H/¹⁹F NMR : Identify residual solvents (e.g., DMF) or byproducts (e.g., hydrolyzed trifluoromethoxy groups) .

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.